molecular formula C6H6N4O B093486 3,4-Dihydropteridin-2(1H)-one CAS No. 16878-89-0

3,4-Dihydropteridin-2(1H)-one

Cat. No. B093486
CAS RN: 16878-89-0
M. Wt: 150.14 g/mol
InChI Key: WEVWMDXKENHVCZ-UHFFFAOYSA-N
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Description

3,4-Dihydropteridin-2(1H)-one is a heterocyclic compound that has attracted significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess several unique properties that make it a promising candidate for the development of new drugs and therapies.

Scientific Research Applications

3,4-Dihydropteridin-2(1H)-one has been extensively studied for its potential applications in the field of medicine. It has been found to possess several properties that make it a promising candidate for the development of new drugs and therapies. Some of the scientific research applications of 3,4-Dihydropteridin-2(1H)-one include:
1. Anti-inflammatory activity: Studies have shown that 3,4-Dihydropteridin-2(1H)-one possesses anti-inflammatory activity. This property makes it a potential candidate for the development of new anti-inflammatory drugs.
2. Anticancer activity: 3,4-Dihydropteridin-2(1H)-one has been found to possess anticancer activity. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
3. Antioxidant activity: 3,4-Dihydropteridin-2(1H)-one has been found to possess antioxidant activity. This property makes it a potential candidate for the development of new antioxidant therapies.

Mechanism of Action

The mechanism of action of 3,4-Dihydropteridin-2(1H)-one is not fully understood. However, studies have shown that it interacts with several cellular pathways and proteins, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to inhibit the expression of several pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
3,4-Dihydropteridin-2(1H)-one has been found to possess several biochemical and physiological effects. It has been shown to inhibit the expression of several pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4-Dihydropteridin-2(1H)-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 3,4-Dihydropteridin-2(1H)-one in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 3,4-Dihydropteridin-2(1H)-one. Some of these include:
1. Development of new anti-inflammatory drugs: 3,4-Dihydropteridin-2(1H)-one has been found to possess anti-inflammatory activity. Future research could focus on the development of new anti-inflammatory drugs based on this compound.
2. Development of new anticancer therapies: 3,4-Dihydropteridin-2(1H)-one has been found to possess anticancer activity. Future research could focus on the development of new anticancer therapies based on this compound.
3. Development of new antioxidant therapies: 3,4-Dihydropteridin-2(1H)-one has been found to possess antioxidant activity. Future research could focus on the development of new antioxidant therapies based on this compound.
4. Study of the mechanism of action: The mechanism of action of 3,4-Dihydropteridin-2(1H)-one is not fully understood. Future research could focus on studying the mechanism of action of this compound to better understand its potential applications in medicine.
5. Study of the pharmacokinetics and pharmacodynamics: The pharmacokinetics and pharmacodynamics of 3,4-Dihydropteridin-2(1H)-one are not fully understood. Future research could focus on studying the pharmacokinetics and pharmacodynamics of this compound to better understand its potential applications in medicine.
Conclusion:
In conclusion, 3,4-Dihydropteridin-2(1H)-one is a heterocyclic compound that has several potential applications in the field of medicine. It possesses anti-inflammatory, anticancer, and antioxidant activity, and has been shown to have neuroprotective effects and improve cognitive function. Future research could focus on the development of new drugs and therapies based on this compound, as well as the study of its mechanism of action and pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of 3,4-Dihydropteridin-2(1H)-one can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 2-amino-4,5,6,7-tetrahydro-6-oxo-1H-pteridin-7-yl acetate with an aldehyde or ketone in the presence of a reducing agent. This method yields 3,4-Dihydropteridin-2(1H)-one in good yields and high purity.

properties

CAS RN

16878-89-0

Product Name

3,4-Dihydropteridin-2(1H)-one

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

3,4-dihydro-1H-pteridin-2-one

InChI

InChI=1S/C6H6N4O/c11-6-9-3-4-5(10-6)8-2-1-7-4/h1-2H,3H2,(H2,8,9,10,11)

InChI Key

WEVWMDXKENHVCZ-UHFFFAOYSA-N

SMILES

C1C2=NC=CN=C2NC(=O)N1

Canonical SMILES

C1C2=NC=CN=C2NC(=O)N1

synonyms

2-Pteridinol, 3,4-dihydro- (7CI,8CI)

Origin of Product

United States

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